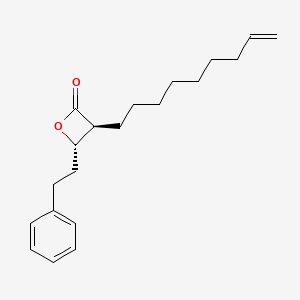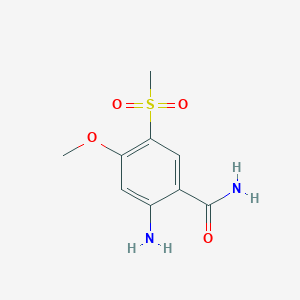![molecular formula C12H22N2 B13168989 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(Cyclopropylmethyl)-3,10-diazabicyclo[431]decane is a bicyclic compound featuring a diazabicyclo structure with a cyclopropylmethyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[43One common approach is to start with a suitable bicyclic precursor, such as a 7-azabicyclo[4.3.1]decane derivative, and then introduce the cyclopropylmethyl group through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic core or the cyclopropylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings
作用机制
The mechanism of action of 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
7-Azabicyclo[4.3.1]decane: Shares a similar bicyclic core but lacks the cyclopropylmethyl group.
2-Azabicyclo[4.4.1]undecane: Another bicyclic compound with a different ring structure.
trans-Decalin: A bicyclic compound with a different arrangement of carbon atoms.
Uniqueness
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable scaffold for various applications .
属性
分子式 |
C12H22N2 |
|---|---|
分子量 |
194.32 g/mol |
IUPAC 名称 |
10-(cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C12H22N2/c1-2-11-6-7-13-8-12(3-1)14(11)9-10-4-5-10/h10-13H,1-9H2 |
InChI 键 |
RKWLVTSEEVCDIO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCNCC(C1)N2CC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)



![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)




![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)
